{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol
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Overview
Description
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol is a chemical compound characterized by the presence of multiple pentafluorophenyl groups These groups are known for their electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the pentafluorophenyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol has several applications in scientific research:
Mechanism of Action
The mechanism by which {3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol exerts its effects is largely dependent on its interactions with other molecules. The electron-withdrawing nature of the pentafluorophenyl groups can influence the compound’s reactivity and binding affinity to various molecular targets. These interactions can affect pathways involved in chemical reactions or biological processes .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(pentafluorophenyl)borate: Known for its weakly coordinating anion properties.
Bis(pentafluorophenyl)phenylphosphine: Used as a ligand in various catalytic reactions.
Tris(pentafluorophenyl)borane: A versatile reagent in organometallic chemistry.
Uniqueness
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol is unique due to its specific arrangement of pentafluorophenyl groups around a central methanol moiety. This structure imparts distinct electronic properties that can be exploited in various chemical and biological applications. Its ability to undergo a wide range of chemical reactions further enhances its versatility as a research tool.
Properties
CAS No. |
188111-77-5 |
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Molecular Formula |
C21H10F10O3 |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
[3,5-bis[(2,3,4,5,6-pentafluorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C21H10F10O3/c22-12-10(13(23)17(27)20(30)16(12)26)5-33-8-1-7(4-32)2-9(3-8)34-6-11-14(24)18(28)21(31)19(29)15(11)25/h1-3,32H,4-6H2 |
InChI Key |
FSLJKUFUHPVNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC2=C(C(=C(C(=C2F)F)F)F)F)OCC3=C(C(=C(C(=C3F)F)F)F)F)CO |
Origin of Product |
United States |
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